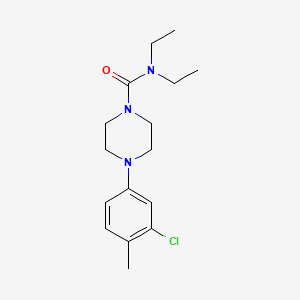

4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O/c1-4-18(5-2)16(21)20-10-8-19(9-11-20)14-7-6-13(3)15(17)12-14/h6-7,12H,4-5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUNKFMTILTEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with N,N-diethylpiperazine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions: 4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine derivatives can induce apoptosis in leukemia and myeloma cell lines, suggesting their potential as anticancer agents .

Case Study: Piperazine Derivatives in Cancer Treatment

A study explored the structure-activity relationship of piperazine-containing compounds, revealing that modifications in the aromatic substituents significantly influenced their cytotoxicity. The compound was found to inhibit cancer cell proliferation effectively, with IC50 values indicating potent activity against specific tumor types .

Neuropharmacological Effects

The piperazine moiety is recognized for its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders. Research has highlighted its potential in modulating neurotransmitter systems, particularly those involved in anxiety and depression.

Case Study: Neuroprotective Properties

In vitro studies demonstrated that certain piperazine derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests a mechanism through which these compounds may exert neuroprotective effects, potentially benefiting conditions like Alzheimer's disease .

Anti-Prion Activity

Recent investigations have identified piperazine derivatives as promising candidates for combating prion diseases. The mechanism appears to involve the stabilization of misfolded proteins, thereby preventing aggregation.

Case Study: Efficacy Against Prion Diseases

A specific derivative was shown to prolong survival in prion-infected mice models, indicating its effectiveness in delaying disease progression. The compound's ability to target misfolded proteins suggests a novel therapeutic approach for prion diseases .

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-1-carboxamide derivatives are structurally versatile, with modifications to the aryl ring or carboxamide substituents significantly altering physicochemical and biological properties. Below is a detailed comparison of 4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide with key analogs from the literature:

Key Comparative Insights

Substituent Effects on Physicochemical Properties Aryl Group Modifications: The 3-chloro-4-methylphenyl group in the target compound introduces steric bulk and moderate lipophilicity compared to simpler 4-chlorophenyl (e.g., ) or electron-deficient 3-trifluoromethylphenyl analogs (e.g., ). Halogenated aryl groups generally enhance metabolic stability and binding affinity to hydrophobic pockets . Carboxamide Substituents: Diethyl groups on the carboxamide nitrogen increase lipophilicity and may influence blood-brain barrier permeability, whereas bulkier heterocyclic substituents (e.g., quinazolinone in A5 ) introduce conformational constraints that could affect target selectivity.

Synthetic Accessibility

- Derivatives with simple aryl groups (e.g., 4-chlorophenyl) are typically synthesized in moderate yields (45–57%) via nucleophilic substitution or coupling reactions . In contrast, triazolopyridazine-containing analogs (e.g., ) require multistep syntheses, often with lower yields due to steric and electronic challenges.

Structural Conformations

- X-ray crystallography of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide confirms a chair conformation for the piperazine ring, with bond lengths and angles consistent with related structures . Substituents like the 3-chloro-4-methylphenyl group may induce slight distortions in the piperazine ring, altering receptor binding kinetics.

Biological Implications While direct data for the target compound are lacking, analogs with chloro-substituted aryl groups (e.g., A5 ) show promise in kinase inhibition or receptor modulation. The diethylcarboxamide moiety may reduce polar interactions compared to urea derivatives like Chlorotoluron (N´-(3-chloro-4-methylphenyl)-N,N-dimethylurea), a known herbicide .

Biological Activity

4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorinated aromatic ring and a diethylcarboxamide moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of 4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and receptor binding. The exact mechanisms are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Antimicrobial Properties

Research indicates that piperazine derivatives often exhibit antimicrobial activity. A study evaluating similar compounds found that substitutions on the piperazine ring significantly influenced their effectiveness against various microbial strains. The presence of the chloro group may enhance this activity by increasing the compound's ability to disrupt microbial cell membranes.

Anticancer Activity

The anticancer potential of 4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide has been explored in several studies. For instance, derivatives with similar structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The compound's mechanism may involve the inhibition of specific kinases or modulation of apoptotic pathways.

Case Studies

- Anticancer Study : In a recent study, a series of piperazine derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that compounds with a chlorinated aromatic ring exhibited enhanced cytotoxicity compared to non-chlorinated analogs .

- Antimicrobial Evaluation : Another investigation examined the antimicrobial effects of various piperazine derivatives, revealing that those with electron-withdrawing groups like chlorine displayed superior activity against Gram-positive bacteria .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are commonly used to prepare 4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide?

The synthesis typically involves coupling reactions between substituted phenylpiperazine intermediates and carboxamide precursors. For example:

- Stepwise coupling : Reacting 3-chloro-4-methylphenylpiperazine derivatives with diethylcarbamoyl chloride in the presence of coupling agents like HBTU or BOP, followed by purification via silica gel chromatography .

- Solvent optimization : Tetrahydrofuran (THF) or ethanol is used to enhance solubility, with triethylamine (Et₃N) as a base to neutralize HCl byproducts .

- Yield improvement : Reaction times (12–24 hours) and stoichiometric ratios (1:1 for amine:carbamoyl chloride) are critical for maximizing yields (~75–87%) .

Q. How is the structural identity of this compound validated post-synthesis?

Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and stereochemistry (e.g., methyl and chloro groups on the phenyl ring) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- X-ray crystallography : Determines crystal packing and piperazine ring conformation (e.g., chair conformation observed in related N-(4-chlorophenyl)piperazine carboxamides) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in pharmacological data across structural analogs?

Discrepancies in receptor binding or activity data are addressed via:

- Comparative SAR studies : Systematically varying substituents (e.g., chloro vs. methoxy groups) to assess their impact on target affinity. For example, 2,3-dichlorophenylpiperazine derivatives exhibit higher D3 receptor selectivity than methoxy-substituted analogs .

- Enantiomeric purity control : Chiral chromatography or asymmetric synthesis minimizes racemic mixtures, which can obscure activity profiles .

- Receptor binding assays : Radioligand competition experiments (e.g., using [³H]spiperone) quantify affinity differences under standardized conditions .

Q. How is enantioselective synthesis achieved for piperazine-carboxamide derivatives?

Enantiomeric purity is optimized through:

- Chiral auxiliaries : Use of (S)- or (R)-valine intermediates to induce stereoselectivity during piperazine ring formation .

- Asymmetric catalysis : Transition metal catalysts (e.g., Pd or Ru complexes) in cross-coupling reactions to control stereochemistry .

- Crystallization techniques : Recrystallization in ethanol or methanol isolates enantiopure forms, confirmed by circular dichroism (CD) spectroscopy .

Q. What computational methods support the design of analogs with enhanced pharmacokinetic properties?

- Molecular docking : Predicts binding modes to targets like dopamine receptors using software (e.g., AutoDock Vina) .

- ADMET profiling : Tools like SwissADME estimate solubility, BBB permeability, and CYP450 interactions based on logP and topological polar surface area (TPSA) .

- Retrosynthetic analysis : AI-driven platforms (e.g., BenchChem’s Template_relevance models) propose feasible synthetic routes for novel analogs .

Q. How are structural modifications used to optimize metabolic stability?

- Bioisosteric replacement : Substituting labile groups (e.g., replacing ester with amide linkages) reduces hepatic clearance .

- Deuterium incorporation : Replacing hydrogen with deuterium at metabolically vulnerable sites prolongs half-life (e.g., C-D bonds in methyl groups) .

- In vitro microsomal assays : Liver microsomes (human/rat) quantify metabolic degradation rates, guiding iterative design .

Methodological Notes

- Contradiction resolution : Conflicting solubility or activity data may arise from impurities (e.g., unreacted intermediates). Purity ≥95% (HPLC) is recommended for pharmacological assays .

- Crystallography limitations : While X-ray structures provide precise conformations, solution-phase NMR may reveal dynamic flexibility not captured in crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.